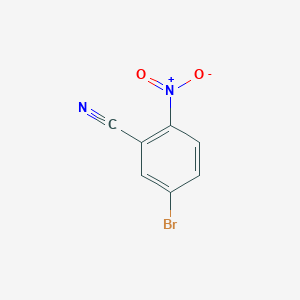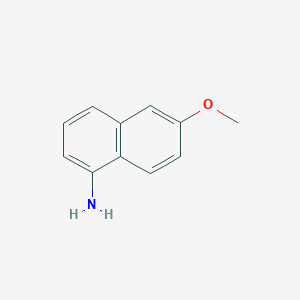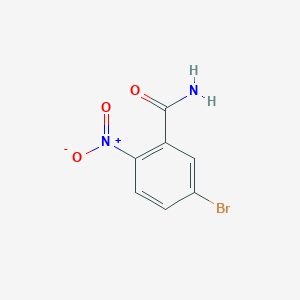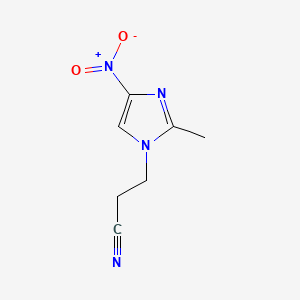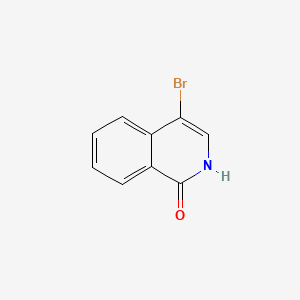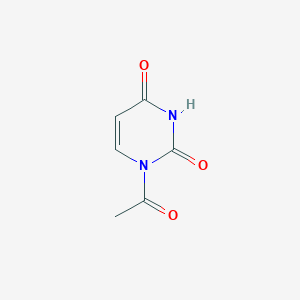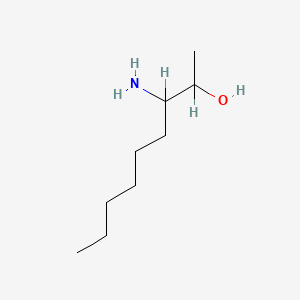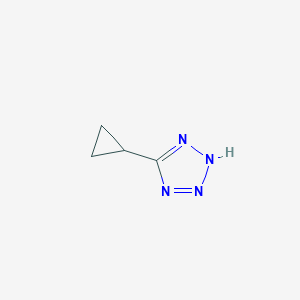
2-Chloro-2-phenylacetamide
Overview
Description
2-Chloro-2-phenylacetamide is an organic compound with the molecular formula C8H8ClNO. It is a derivative of acetamide, where a chlorine atom and a phenyl group are attached to the alpha carbon of the acetamide structure. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.
Biochemical Analysis
Biochemical Properties
2-Chloro-2-phenylacetamide plays a significant role in various biochemical reactions. It has been found to interact with several enzymes and proteins, influencing their activity. For instance, it has shown antifungal activity by inhibiting the enzyme dihydrofolate reductase (DHFR) in Candida species . This inhibition disrupts the synthesis of thymidylate, a nucleotide essential for DNA replication, thereby exerting its antifungal effects. Additionally, this compound has been observed to bind to ergosterol in fungal cell membranes, further contributing to its antifungal properties .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. In fungal cells, it inhibits biofilm formation and reduces mature biofilm biomass, which is crucial for the pathogenicity of fungi like Candida tropicalis and Candida parapsilosis This compound also affects cell signaling pathways and gene expression by inhibiting key enzymes involved in nucleotide synthesis
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It inhibits the enzyme dihydrofolate reductase (DHFR), which is essential for the synthesis of thymidylate, a precursor for DNA synthesis . This inhibition leads to a decrease in DNA replication and cell division in fungal cells. Additionally, molecular docking studies have shown that this compound can bind to ergosterol in fungal cell membranes, disrupting membrane integrity and function . These interactions highlight the compound’s potential as an antifungal agent.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time have been investigated in laboratory settings. Studies have shown that the compound remains stable under standard storage conditions but may degrade under extreme conditions such as high temperature and light exposure . Long-term effects on cellular function have been observed in in vitro studies, where prolonged exposure to this compound led to sustained inhibition of biofilm formation and reduced fungal virulence . These findings suggest that the compound’s effects are durable and can be maintained over extended periods.
Dosage Effects in Animal Models
The effects of this compound at different dosages have been studied in animal models. In antifungal studies, the compound exhibited dose-dependent inhibition of fungal growth, with higher doses leading to more significant effects . At very high doses, toxic effects such as liver and kidney damage were observed, indicating a threshold beyond which the compound’s adverse effects outweigh its therapeutic benefits . These findings underscore the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its antifungal activity. It interacts with enzymes such as dihydrofolate reductase (DHFR) and ergosterol biosynthesis enzymes, affecting metabolic flux and metabolite levels . The compound’s metabolism involves phase I and phase II reactions, with cytochrome P450 enzymes playing a crucial role in its biotransformation . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes via passive diffusion and may interact with transport proteins to facilitate its uptake . Once inside the cell, this compound is distributed to various cellular compartments, where it exerts its effects. Studies have shown that the compound accumulates in fungal cell membranes, contributing to its antifungal activity .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound has been found to localize in fungal cell membranes, where it binds to ergosterol and disrupts membrane integrity . Additionally, it may localize in the cytoplasm, where it inhibits enzymes such as dihydrofolate reductase (DHFR) involved in nucleotide synthesis . These localization patterns are crucial for understanding the compound’s mechanism of action and optimizing its therapeutic use.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-2-phenylacetamide can be synthesized by reacting aniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in a solvent like benzene or glacial acetic acid. The general reaction is as follows:
C6H5NH2+ClCH2COCl→C6H5NHCOCH2Cl+HCl
Industrial Production Methods: In industrial settings, the synthesis of this compound is scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed to form 2-phenylacetamide and hydrochloric acid.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the phenyl group can undergo typical aromatic substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium thiocyanate in aqueous or alcoholic solutions.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed:
Substitution Reactions: Depending on the nucleophile, products such as 2-phenylacetamide derivatives.
Hydrolysis: 2-Phenylacetamide and hydrochloric acid.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential antifungal and antibacterial properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-2-phenylacetamide, particularly in its antifungal activity, involves binding to ergosterol in the fungal plasma membrane. This disrupts membrane integrity and function, leading to cell death. Additionally, it may inhibit DNA synthesis by targeting thymidylate synthase .
Comparison with Similar Compounds
2-Chloro-N-phenylacetamide:
Phenylacetamide: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
Chloroacetamide: Contains a chlorine atom but lacks the phenyl group, resulting in different chemical properties.
Uniqueness: 2-Chloro-2-phenylacetamide is unique due to the presence of both a chlorine atom and a phenyl group, which confer specific reactivity and potential biological activity. Its ability to undergo various substitution reactions makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-chloro-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEOFVLOXGUWBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10322846 | |
| Record name | 2-chloro-2-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10322846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7462-76-2 | |
| Record name | 7462-76-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402157 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-2-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10322846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-2-phenylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the reaction described in the research paper "Facile Formation of α-Lactam by Phase Transfer Catalysis?"
A1: This research presents a novel method for synthesizing an α-lactam, specifically 1-t-butyl-3-phenylaziridinone, using 2-chloro-2-phenylacetamide as the starting material []. The key aspect is the use of phase transfer catalysis, which allows for the dehydrochlorination of this compound to form the α-lactam under milder reaction conditions. This is significant because α-lactams are important heterocyclic compounds with numerous applications in medicinal chemistry and as building blocks for complex molecules. The described method offers a potentially more efficient and scalable approach to their synthesis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
